molecular formula C12H18OS B7996507 4-Methyl-3-iso-pentoxythiophenol

4-Methyl-3-iso-pentoxythiophenol

Cat. No.: B7996507
M. Wt: 210.34 g/mol
InChI Key: UTMVHORYEVMEHC-UHFFFAOYSA-N
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Description

4-Methyl-3-iso-pentoxythiophenol is an organic compound that belongs to the class of thiophenols Thiophenols are characterized by the presence of a sulfur atom bonded to a phenyl group This compound is notable for its unique structural features, which include a methyl group and an iso-pentoxy group attached to the thiophenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-iso-pentoxythiophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylthiophenol and iso-pentyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.

    Reaction Steps: The process generally involves the nucleophilic substitution of the hydroxyl group in iso-pentyl alcohol with the thiol group in 4-methylthiophenol, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-iso-pentoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the iso-pentoxy group or the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and other reduced derivatives.

    Substitution: Various substituted thiophenols, depending on the reagents used.

Scientific Research Applications

4-Methyl-3-iso-pentoxythiophenol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving sulfur-containing compounds.

    Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-iso-pentoxythiophenol involves its interaction with molecular targets through its thiol group. The sulfur atom in the thiol group can form covalent bonds with various biological molecules, influencing their function and activity. This interaction can modulate enzymatic activity, protein function, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiophenol: Lacks the iso-pentoxy group, resulting in different chemical properties and reactivity.

    3-Iso-pentoxythiophenol: Similar structure but without the methyl group, leading to variations in its chemical behavior.

    4-Methyl-3-ethoxythiophenol: Contains an ethoxy group instead of an iso-pentoxy group, affecting its physical and chemical properties.

Uniqueness

4-Methyl-3-iso-pentoxythiophenol is unique due to the presence of both a methyl group and an iso-pentoxy group, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-methyl-3-(3-methylbutoxy)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-9(2)6-7-13-12-8-11(14)5-4-10(12)3/h4-5,8-9,14H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMVHORYEVMEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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